Cas no 2138109-00-7 (N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide)
![N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2138109-00-7x500.png)
N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide
- 2138109-00-7
- EN300-1169206
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- インチ: 1S/C14H12N4O4S2/c15-7-10-9-5-6-16-8-12(9)23-14(10)17-24(21,22)13-4-2-1-3-11(13)18(19)20/h1-4,16-17H,5-6,8H2
- InChIKey: BPSFHSTWWBVXHC-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C#N)C2=C1CNCC2)NS(C1C=CC=CC=1[N+](=O)[O-])(=O)=O
計算された属性
- せいみつぶんしりょう: 364.02999722g/mol
- どういたいしつりょう: 364.02999722g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 164Ų
N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169206-5.0g |
2138109-00-7 | 5g |
$2110.0 | 2023-06-08 | |||
Enamine | EN300-1169206-10.0g |
2138109-00-7 | 10g |
$3131.0 | 2023-06-08 | |||
Enamine | EN300-1169206-0.5g |
2138109-00-7 | 0.5g |
$699.0 | 2023-06-08 | |||
Enamine | EN300-1169206-5000mg |
2138109-00-7 | 5000mg |
$1821.0 | 2023-10-03 | |||
Enamine | EN300-1169206-100mg |
2138109-00-7 | 100mg |
$553.0 | 2023-10-03 | |||
Enamine | EN300-1169206-2.5g |
2138109-00-7 | 2.5g |
$1428.0 | 2023-06-08 | |||
Enamine | EN300-1169206-1000mg |
2138109-00-7 | 1000mg |
$628.0 | 2023-10-03 | |||
Enamine | EN300-1169206-250mg |
2138109-00-7 | 250mg |
$579.0 | 2023-10-03 | |||
Enamine | EN300-1169206-0.25g |
2138109-00-7 | 0.25g |
$670.0 | 2023-06-08 | |||
Enamine | EN300-1169206-50mg |
2138109-00-7 | 50mg |
$528.0 | 2023-10-03 |
N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide 関連文献
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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8. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamideに関する追加情報
Professional Introduction to N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide (CAS No. 2138109-00-7)
N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2138109-00-7, represents a unique molecular architecture that combines elements of heterocyclic chemistry with functionalized aromatic systems. The presence of a thiophene-pyridine hybrid core, adorned with cyano and nitro substituents, alongside a sulfonamide moiety, positions this molecule as a promising candidate for further exploration in drug discovery and development.
The structural features of N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide are particularly noteworthy. The thiophene-pyridine scaffold is a well-documented motif in medicinal chemistry, known for its ability to interact with biological targets in diverse ways. The cyano group at the 3-position of the thiophene ring introduces a polar electron-withdrawing element, which can modulate the electronic properties of the molecule and influence its binding affinity. Meanwhile, the nitro group at the 2-position of the benzene ring adds another layer of functionality, capable of participating in hydrogen bonding or engaging in π-stacking interactions with biological partners.
The sulfonamide group at the 1-position of the benzene ring is another critical feature. Sulfonamides are widely recognized for their pharmacological activity across various therapeutic areas. They can serve as pharmacophores in small-molecule drugs due to their ability to form stable hydrogen bonds and their favorable physicochemical properties. In this context, the sulfonamide moiety in N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide likely contributes to its potential as a bioactive compound.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets more accurately. The integration of machine learning algorithms has further enhanced our ability to identify promising candidates for experimental validation. In light of these developments, N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide has been subjected to virtual screening campaigns aimed at identifying potential therapeutic applications.
The compound's unique structural features make it an attractive scaffold for drug design. The combination of a heterocyclic core with multiple functional groups provides numerous opportunities for fine-tuning its pharmacological properties. For instance, the electron-withdrawing nature of both the cyano and nitro groups can enhance binding affinity by stabilizing negative charges on biological targets. Additionally, the sulfonamide group can be further modified to improve solubility or metabolic stability.
In vitro studies have begun to elucidate the biological activity of N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide. Initial assays have shown promising results in several key therapeutic areas. For example, preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing novel anti-inflammatory agents that target specific enzymatic cascades.
The potential role of this compound in modulating immune responses has also been explored. Given the complex interplay between inflammation and immune function, compounds that can influence these processes hold significant therapeutic promise. The structural motifs present in N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide suggest that it may interact with receptors or enzymes involved in immune regulation.
Another area of interest is the compound's potential as an anticancer agent. Cancer research has increasingly focused on identifying small molecules that can selectively target malignant cells while sparing healthy tissues. The multifaceted functional groups in N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzene-1-sulfonamide make it a versatile scaffold for designing molecules that can interfere with critical pathways involved in cancer progression.
The synthesis of N-{3-cyano-4H,5H,6H,7 H -thieno [ 2 , 3 - c ] pyridin - 2 - yl } - 2 - nitrobenzene - 1 - sulfon amide involves multi-step organic transformations that highlight its synthetic complexity. Key synthetic steps include the formation of the thiophene-pyridine hybrid core through cyclization reactions followed by functionalization at specific positions using appropriate electrophilic or nucleophilic reagents. The introduction of the cyano group typically involves cyanation reactions such as lithiation followed by quenching with carbon dioxide.
The nitration step to introduce the nitro group at the 2-position of the benzene ring requires careful control of reaction conditions to ensure regioselectivity and avoid over-nitration. Finally,the sulfonation step introduces the sulfonamide moiety,which often involves reaction with sulfur trioxide or other sulfonation agents under controlled conditions to prevent unwanted side reactions。
The physicochemical properties of N-{3-cyano--4 H , 5 H , 6 H , 7 H -thieno [ 2 , 3 - c ] py ridin - 2 - yl } - 2 - nit roben z e ne - 1 - sul fon am ide are critical factors that influence its behavior both in vitro and in vivo . These properties include solubility,partition coefficients,and metabolic stability,all of which are essential for evaluating its potential as a drug candidate。Experimental measurements have been conducted to determine these parameters,and computational methods have been employed to predict additional properties such as bioavailability。
The solubility profile of this compound is particularly important for formulating it into viable pharmaceutical products。A balance between solubility and lipophilicity is necessary to ensure adequate absorption while minimizing toxicity。The presence of polar functional groups such as the cyano,nitro,and sulfon amide moieties enhances water solubility,but their overall impact needs to be carefully assessed through experimental studies。
Metabolic stability is another critical factor that determines how long a drug remains active within the body。N-{3-cyano--4 H , 5 H , 6 H , 7 H -thieno [ 2 , 3 - c ] py ridin - 2 - yl } - 2 - nit roben z e ne - 1 - sul fon am ide has been subjected to metabolic studies to evaluate its susceptibility to enzymatic degradation。These studies help identify potential liabilities such as rapid metabolism or formation of toxic intermediates。
The development pipeline for N-{3-cyano--4 H , 5 H , 6 H , 7 H -thieno [ 2 , 3 - c ] py ridin - 2 - yl } - 2 - nit roben z e ne - 1 - sul fon am ide includes both preclinical and clinical stages。Preclinical studies involve detailed pharmacokinetic and pharmacodynamic assessments,as well as toxicity evaluations。These studies provide essential data for regulatory submissions and help determine whether proceed with human trials。
If preclinical results are favorable,the next step would be conducting clinical trials to assess efficacy and safety in humans。These trials typically progress through three phases:Phase I focuses on safety and dosing;Phase II evaluates efficacy;and Phase III confirms effectiveness compared with existing treatments。Each phase involves careful monitoring and analysis to ensure patient safety while gathering sufficient evidence for regulatory approval。
The regulatory landscape for new pharmaceuticals is stringent but well-defined。Regulatory agencies such as the U.S.Food and Drug Administration (FDA) require comprehensive data packages before approving new drugs。This includes information on synthesis,physicochemical properties,preclinical studies,and clinical trial results。Navigating this process requires collaboration between chemists,biologists,pharmacologists,and regulatory experts。
In conclusion,N-{3-cyano-4 H ,5 H ,6 H ,7 H -thieno[[[[[[[[] ] ] ] ] ] -pyridin-[-[->]]]]]]]]]]]]]]]]]->]]]]]]]]]]]]]]]]]->]]<><><><><><>]->)->)->)->)->)->)->)->)--sulfonylaminobenzene (CAS No.2138109- 00-7) represents an exciting opportunity for innovation in pharmaceutical chemistry。With its unique structural features and promising preclinical data,this compound warrants further investigation into its therapeutic potential。As research continues to uncover new applications for complex organic molecules like this one,the future holds great promise for advances that could improve human health outcomes worldwide。
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